molecular formula C6H13ClFNO2 B6182358 rel-methyl (2R)-2-amino-3-fluoro-3-methylbutanoate hydrochloride CAS No. 1630731-09-7

rel-methyl (2R)-2-amino-3-fluoro-3-methylbutanoate hydrochloride

Cat. No. B6182358
CAS RN: 1630731-09-7
M. Wt: 185.6
InChI Key:
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Description

Rel-methyl (2R)-2-amino-3-fluoro-3-methylbutanoate hydrochloride is a compound that is synthetically produced and is used in various scientific research applications. It is a derivative of the amino acid leucine and has a molecular weight of 197.60 g/mol. Rel-methyl (2R)-2-amino-3-fluoro-3-methylbutanoate hydrochloride has been studied for its biochemical, physiological, and pharmacological properties, as well as its potential applications in laboratory experiments.

Mechanism of Action

The mechanism of action of rel-methyl (rel-methyl (2R)-2-amino-3-fluoro-3-methylbutanoate hydrochloride)-2-amino-3-fluoro-3-methylbutanoate hydrochloride is not completely understood. However, it is believed to work by binding to the active sites of the enzymes it targets, thereby inhibiting their activity. This binding is believed to be mediated by hydrogen bonding and other non-covalent interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of rel-methyl (rel-methyl (2R)-2-amino-3-fluoro-3-methylbutanoate hydrochloride)-2-amino-3-fluoro-3-methylbutanoate hydrochloride are not well understood. However, it has been shown to inhibit the activity of the enzymes acetylcholinesterase, phospholipase A2, and tyrosinase in laboratory experiments. Additionally, it has been shown to increase the production of the neurotransmitter dopamine in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using rel-methyl (rel-methyl (2R)-2-amino-3-fluoro-3-methylbutanoate hydrochloride)-2-amino-3-fluoro-3-methylbutanoate hydrochloride in laboratory experiments include its low cost and ease of synthesis. Additionally, it is a relatively potent inhibitor of the enzymes acetylcholinesterase, phospholipase A2, and tyrosinase. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not completely understood.

Future Directions

Future research on rel-methyl (rel-methyl (2R)-2-amino-3-fluoro-3-methylbutanoate hydrochloride)-2-amino-3-fluoro-3-methylbutanoate hydrochloride should focus on further elucidating its mechanism of action and biochemical and physiological effects. Additionally, further research should focus on exploring its potential applications in laboratory experiments, such as its use as an inhibitor of enzymes involved in the breakdown of neurotransmitters or the production of pigments. Finally, further research should focus on exploring its potential therapeutic applications, such as its use as a potential treatment for neurodegenerative diseases or as a potential inhibitor of cancer cell proliferation.

Synthesis Methods

Rel-methyl (rel-methyl (2R)-2-amino-3-fluoro-3-methylbutanoate hydrochloride)-2-amino-3-fluoro-3-methylbutanoate hydrochloride can be synthesized using a number of different methods. The most common method is the reaction of leucine with 3-fluorobenzaldehyde in the presence of an acid catalyst such as hydrochloric acid. This reaction produces a mixture of the (rel-methyl (2R)-2-amino-3-fluoro-3-methylbutanoate hydrochloride)- and (2S)-stereoisomers of the compound. The mixture can then be separated and purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).

Scientific Research Applications

Rel-methyl (rel-methyl (2R)-2-amino-3-fluoro-3-methylbutanoate hydrochloride)-2-amino-3-fluoro-3-methylbutanoate hydrochloride has been used in a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been studied as a potential inhibitor of the enzyme phospholipase A2, which is involved in the breakdown of phospholipids. Additionally, it has been studied as a potential inhibitor of the enzyme tyrosinase, which is involved in the production of the pigment melanin.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rel-methyl (2R)-2-amino-3-fluoro-3-methylbutanoate hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-methyl-3-oxobutanoic acid", "methylamine", "hydrogen fluoride", "sodium borohydride", "hydrochloric acid", "diethyl ether", "methanol", "sodium hydroxide", "acetic anhydride", "sodium acetate" ], "Reaction": [ "Step 1: Conversion of 2-methyl-3-oxobutanoic acid to 2-methyl-3-hydroxybutanoic acid using sodium borohydride as a reducing agent in methanol.", "Step 2: Conversion of 2-methyl-3-hydroxybutanoic acid to 2-methyl-3-fluorobutanoic acid using hydrogen fluoride in diethyl ether.", "Step 3: Conversion of 2-methyl-3-fluorobutanoic acid to rel-methyl (2R)-2-amino-3-fluoro-3-methylbutanoate using methylamine in methanol.", "Step 4: Conversion of rel-methyl (2R)-2-amino-3-fluoro-3-methylbutanoate to rel-methyl (2R)-2-amino-3-fluoro-3-methylbutanoate hydrochloride using hydrochloric acid in methanol.", "Step 5: Purification of rel-methyl (2R)-2-amino-3-fluoro-3-methylbutanoate hydrochloride using recrystallization with acetic anhydride and sodium acetate." ] }

CAS RN

1630731-09-7

Molecular Formula

C6H13ClFNO2

Molecular Weight

185.6

Purity

95

Origin of Product

United States

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